N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a cyano group, a cyclopropylmethyl group, and a fluorinated benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a cyano(cyclopropyl)methyl halide under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and fluorine atom can enhance its binding affinity and specificity towards these targets, thereby modulating their activity.
Comparison with Similar Compounds
N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzoic acid
- N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzylamine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-11-6-5-9(15)12(13(11)20-2)14(18)17-10(7-16)8-3-4-8/h5-6,8,10H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPPFYVSZBROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)NC(C#N)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.